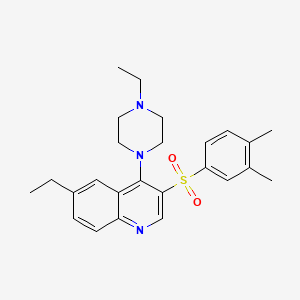
3-chloro-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2-methylbenzenesulfonamide is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activities
A notable area of research involving benzenesulfonamide derivatives encompasses their synthesis and evaluation for biological activities. For instance, novel chiral and achiral N-[1-(1,3,4-oxadiazol-2ylthio)alkyl]-4-methyl/chloro/methoxybenzenesulfonamides were synthesized and screened for their anti-HIV and antifungal activities (Zareef et al., 2007). This study highlights the potential of benzenesulfonamide derivatives in developing new therapeutic agents targeting infectious diseases.
Anticancer and Enzyme Inhibition
Another significant application of benzenesulfonamide derivatives lies in their anticancer properties and enzyme inhibition capabilities. Research has shown that certain derivatives exhibit inhibitory activity towards human carbonic anhydrase isozymes, which are relevant targets in cancer therapy. For example, novel 2-(2-arylmethylthio-4-chloro-5-methylbenzenesulfonyl)-1-(1,3,5-triazin-2-ylamino)guanidine derivatives were synthesized and evaluated for their inhibitory activity against human carbonic anhydrase isozymes and anticancer activity against various human tumor cell lines (Żołnowska et al., 2018). The compounds showed differentiated activity based on their structure, indicating the importance of structural optimization in designing effective anticancer agents.
Structural and Gene Expression Studies
The structural analysis and gene expression studies of antitumor sulfonamides, including derivatives similar to the compound , have also been a focus. Such studies provide insights into the molecular mechanisms underlying the antitumor effects of these compounds. For example, compounds from sulfonamide-focused libraries were evaluated in cell-based antitumor screens, leading to the identification of potent cell cycle inhibitors that progressed to clinical trials (Owa et al., 2002). These findings underscore the potential of sulfonamide derivatives in cancer treatment and the importance of understanding their impact at the molecular level.
Environmental Applications
Research on benzenesulfonamide derivatives extends beyond medical applications to include environmental studies. For instance, the transport characteristics of chlorsulfuron, a sulfonylurea herbicide derivative of benzenesulfonamide, through soil columns were investigated to predict its mobility in agricultural soils (Veeh et al., 1994). This research is crucial for understanding the environmental impact of such compounds and developing strategies to mitigate their potential adverse effects.
Eigenschaften
IUPAC Name |
3-chloro-N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)-2-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20ClNO3S2/c1-10-11(14)5-4-6-12(10)20(17,18)15-9-13(2,16)7-8-19-3/h4-6,15-16H,7-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYGPZHKJMXQSJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)NCC(C)(CCSC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
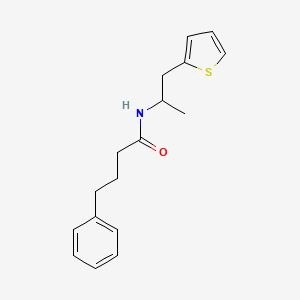
![5-benzyl-hexahydro-1H-furo[3,4-c]pyrrol-1-one](/img/structure/B2682700.png)
![2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(3-(methylsulfonamido)phenyl)acetamide](/img/structure/B2682703.png)

![N-(2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)benzo[d]thiazol-6-yl)benzamide](/img/structure/B2682705.png)
![3-[3-(tert-butoxycarbonyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2682708.png)

![[3-[[3-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]-(1,3,5-trimethylpyrazol-4-yl)methanone](/img/structure/B2682712.png)
![3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-methylquinolin-4(1H)-one](/img/structure/B2682713.png)
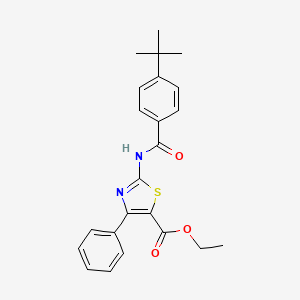
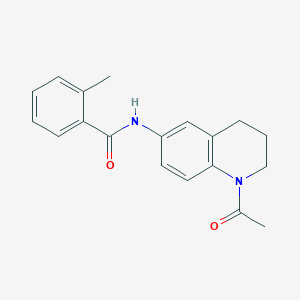
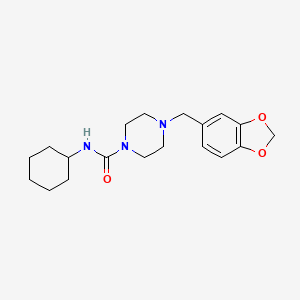
![N-([2,2'-bifuran]-5-ylmethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2682719.png)
